5-(4,5-Dimethoxy-2-methylphenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one is a synthetic compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is notable for its potential biological activities and applications in medicinal chemistry. The compound's molecular formula is , and it has a molecular weight of approximately 235.24 g/mol. It is recognized for its structure that includes a triazolone moiety, which is often associated with various pharmacological properties.
The primary source of information regarding 5-(4,5-Dimethoxy-2-methylphenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one comes from chemical databases and scientific literature that detail its synthesis, properties, and applications in research. The compound is classified under triazoles due to its structural characteristics and belongs to a broader category of nitrogen-containing heterocycles.
The synthesis of 5-(4,5-Dimethoxy-2-methylphenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one typically involves a two-step process:
Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for maximizing yield and purity during synthesis.
The reaction conditions must be carefully controlled. For instance:
The molecular structure of 5-(4,5-Dimethoxy-2-methylphenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one can be represented by the following data:
Property | Data |
---|---|
CAS Number | 62036-26-4 |
Molecular Formula | |
Molecular Weight | 235.24 g/mol |
IUPAC Name | 3-(4,5-dimethoxy-2-methylphenyl)-1,4-dihydro-1,2,4-triazol-5-one |
InChI Key | BNQLEAIZRLZZDR-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=C(C=C1C2=NNC(=O)N2)OC)OC |
The structure features a triazole ring fused with a carbonyl group (triazolone), which contributes to its chemical reactivity and potential biological activity.
5-(4,5-Dimethoxy-2-methylphenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one can undergo several chemical reactions:
These reactions are significant for modifying the compound for specific applications in research and industry.
The mechanism of action for 5-(4,5-Dimethoxy-2-methylphenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one involves its interaction with biological targets such as enzymes or receptors. It may function by inhibiting or activating specific proteins involved in metabolic pathways. Detailed studies are required to elucidate the precise molecular interactions and pathways affected by this compound.
The physical properties include:
Key chemical properties include:
The compound's melting point and boiling point data are not extensively documented but are essential for practical applications in synthesis and handling.
5-(4,5-Dimethoxy-2-methylphenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one has several scientific applications:
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0